molecular formula C24H24N4O5S B1674985 Lobeglitazone CAS No. 607723-33-1

Lobeglitazone

Cat. No. B1674985
CAS RN: 607723-33-1
M. Wt: 480.5 g/mol
InChI Key: CHHXEZSCHQVSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lobeglitazone is an antidiabetic medication from the thiazolidinedione class of drugs . It primarily functions as an insulin sensitizer by binding and activating Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells . By activating PPAR-gamma and promoting the binding of insulin at fat cells, lobeglitazone has been shown to reduce blood sugar levels, lower hemoglobin A1C (HbA1C) levels, and improve lipid and liver profiles .


Molecular Structure Analysis

Lobeglitazone is a pharmacophore which has a 2,4-thiazolidinedione group with an ethoxy-benzyl N-methylamino group bound to this as a connecting link . Its structural formula is C24H24N4O5S .


Physical And Chemical Properties Analysis

The chemical name of Lobeglitazone is 5-[4-(2-{[6-(4-Methoxy-phenoxy)-pyrimidin-4-yl]-methyl-amino}-ethoxy)-benzyl]-thiazolidine-2,4-dione hydrosulphuric acid . Its structural formula is C24H24N4O5S .

Scientific Research Applications

1. Secondary Prevention in Ischemic Stroke Patients Lobeglitazone has been studied for its potential role in secondary prevention in patients with ischemic stroke and type 2 diabetes (T2D). It is a novel thiazolidinedione agent that improves insulin resistance and has similar glycemic efficacy to pioglitazone . In a study, it was found that lobeglitazone reduced the risk of cardiovascular complications similar to that of pioglitazone without an increased risk of heart failure .

Management of Type-2 Diabetes

Lobeglitazone is a novel thiazolidinedione (TZDs)-based peroxisome proliferator-activated receptor (PPAR) agonist, used for the management of type-2 diabetes . It promotes pre-adipocyte differentiation, simulates the storage of fatty acids in adipocytes, and enhances insulin sensitivity .

Pharmacokinetic Study

A sensitive LC–MS/MS method in positive ion mode was developed and validated to determine Lobeglitazone in human plasma and urine . This method is simple, sensitive, and applicable for the pharmacokinetic study of lobeglitazone in human plasma .

Cardiovascular Complications

Lobeglitazone has been shown to reduce cardiovascular complications in patients with ischemic stroke and T2D or insulin resistance . It has secondary cardiovascular preventive effects in patients with ischemic stroke and T2D .

Insulin Resistance

Lobeglitazone is a novel thiazolidinedione agent that improves insulin resistance . It has similar glycemic efficacy to pioglitazone .

Safety Outcome Analysis

In a safety outcome analysis for heart failure, treatment with lobeglitazone did not increase the risk of heart failure . This suggests that lobeglitazone could be a safer option for patients at risk of heart failure .

Safety And Hazards

Lobeglitazone showed a similar adverse effect profile to pioglitazone, another thiazolidinedione medication from the same class . The most concerning side effects found were edema and weight gain, with no severe adverse effects .

Future Directions

In T2D patients with ischemic stroke, lobeglitazone reduced the risk of cardiovascular complications similar to that of pioglitazone without an increased risk of HF . There is a need for further studies on the cardioprotective role of lobeglitazone, a novel thiazolidinedione .

properties

IUPAC Name

5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-28(21-14-22(26-15-25-21)33-19-9-7-17(31-2)8-10-19)11-12-32-18-5-3-16(4-6-18)13-20-23(29)27-24(30)34-20/h3-10,14-15,20H,11-13H2,1-2H3,(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHXEZSCHQVSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lobeglitazone acts as an insulin sensitizer by binding and activating Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells. By promoting the binding of insulin at fat cells, lobeglitazone has been shown to reduce blood sugar levels, lower hemoglobain A1C (HbA1C) levels, and improve lipid and liver profiles. Unlike [DB01132], which is a dual PPAR agonist at PPAR-alpha and PPAR-gamma, Lobeglitazone is a pure PPAR-alpha agonist.
Record name Lobeglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lobeglitazone

CAS RN

607723-33-1
Record name Lobeglitazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607723-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lobeglitazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607723331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobeglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LOBEGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY89F08K5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lobeglitazone
Reactant of Route 2
Reactant of Route 2
Lobeglitazone
Reactant of Route 3
Reactant of Route 3
Lobeglitazone
Reactant of Route 4
Lobeglitazone
Reactant of Route 5
Lobeglitazone
Reactant of Route 6
Lobeglitazone

Q & A

Q1: What is the primary mechanism of action of Lobeglitazone?

A1: Lobeglitazone is a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist. [, , , ] It exerts its antidiabetic effects primarily by improving insulin sensitivity in skeletal muscle and reducing hepatic glucose production. [, , ]

Q2: How does Lobeglitazone's activation of PPARγ translate to its therapeutic effects in type 2 diabetes mellitus (T2DM)?

A2: PPARγ activation by Lobeglitazone leads to enhanced glucose uptake in peripheral tissues like skeletal muscle and adipose tissue, while simultaneously suppressing hepatic gluconeogenesis. [, , , ] This dual action helps improve glycemic control in T2DM patients.

Q3: Does Lobeglitazone impact lipid metabolism?

A3: Yes, Lobeglitazone demonstrates beneficial effects on lipid profiles. It has been shown to improve triglyceride levels, high-density lipoprotein cholesterol (HDL-C), small dense low-density lipoprotein cholesterol (LDL-C), free fatty acids, and apolipoprotein-B/CIII. [, , , ]

Q4: Does Lobeglitazone have any direct anti-inflammatory effects in the liver?

A4: Research suggests that Lobeglitazone can directly reduce inflammation in the liver. Studies show it reduces lipopolysaccharide (LPS)-induced NLRP3 inflammasome activation and the production of pro-inflammatory cytokines in Kupffer cells and hepatocytes. []

Q5: Beyond its antidiabetic effects, what other therapeutic potential does Lobeglitazone hold?

A5: Lobeglitazone has shown promise in preclinical studies for treating non-alcoholic fatty liver disease (NAFLD). [, , ] It has also demonstrated protective effects against renal fibrosis in mice models. []

Q6: What is the bioavailability of Lobeglitazone?

A7: Lobeglitazone exhibits high oral bioavailability, reaching approximately 95% in rat models. []

Q7: Are there any known drug-drug interactions with Lobeglitazone?

A8: Studies have explored potential interactions with various drugs. Lobeglitazone did not show clinically significant pharmacokinetic interactions with:- Warfarin []- Metformin [, ]- Empagliflozin [, ]- A fixed-dose combination of Lobeglitazone and Metformin []

Q8: Are there any gender differences in the pharmacokinetics of Lobeglitazone?

A9: Yes, studies in rats have revealed significant gender differences in Lobeglitazone's pharmacokinetics and hepatic metabolism. Female rats exhibited a considerably higher area under the plasma concentration-time curve (AUCinf) compared to male rats following both intravenous and oral administration. []

Q9: Which cytochrome P450 (CYP) enzymes are primarily involved in Lobeglitazone metabolism?

A10: In vitro studies indicate that Lobeglitazone primarily interacts with CYP1A2, 2C9, and 2C19. []

Q10: Does Lobeglitazone interact with drug transporters?

A11: Yes, Lobeglitazone has been shown to interact with drug transporters like multidrug resistance protein 1 (MDR1) and OATP1B1 in in vitro studies using Madin-Darby canine kidney (MDCK) cells. []

Q11: What is the efficacy of Lobeglitazone compared to other TZDs, like Pioglitazone?

A12: In clinical trials, Lobeglitazone demonstrated similar glycemic efficacy to Pioglitazone but at a lower effective dose. [, , ] It showed comparable HbA1c reduction to Pioglitazone when added to Metformin. []

Q12: Has Lobeglitazone's efficacy been evaluated in drug-naïve patients?

A13: Yes, a study investigated the efficacy and safety of initial triple therapy with Metformin, Sitagliptin, and Lobeglitazone in drug-naïve T2DM patients. The triple therapy resulted in significant HbA1c reduction and better target HbA1c achievement compared to a conventional stepwise approach. []

Q13: Have any targeted drug delivery strategies been explored for Lobeglitazone?

A15: Yes, research explored using nanoparticles targeting macrophage mannose receptors (MMRs) for targeted delivery of Lobeglitazone to inflamed atherosclerotic plaques. [, , ] This strategy showed promising results in reducing plaque inflammation in preclinical models.

Q14: Can you elaborate on the rationale behind targeting MMRs for Lobeglitazone delivery?

A16: Macrophages play a key role in plaque inflammation, and MMRs are highly expressed on their surface. Targeting MMRs with Lobeglitazone-loaded nanoparticles enables site-specific drug delivery to inflamed plaques, potentially enhancing efficacy and minimizing systemic exposure. [, , ]

Q15: What is the general safety profile of Lobeglitazone?

A17: Clinical trials indicated that Lobeglitazone is generally well-tolerated. [, , , ] Common adverse events were similar to other TZDs, but potentially less frequent, including edema and weight gain. [, ] Notably, a real-world study in Korea reported no bladder cancer cases and a low incidence of congestive heart failure (CHF) associated with long-term Lobeglitazone use. []

Q16: Are there any biomarkers being investigated for predicting Lobeglitazone efficacy or monitoring treatment response?

A16: While the provided abstracts don't mention specific biomarkers, future research could explore potential biomarkers related to PPARγ activity, glucose metabolism, lipid profiles, or inflammatory markers to assess Lobeglitazone's efficacy and individual patient response.

Q17: What analytical methods are commonly used for Lobeglitazone quantification?

A19: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed method for quantifying Lobeglitazone in biological samples. [, , ] High-performance liquid chromatography (HPLC) methods have also been developed and validated for determining Lobeglitazone concentrations in bulk and pharmaceutical formulations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.